molecular formula C10H9FN2O2S B14390720 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione CAS No. 89570-37-6

4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione

Cat. No.: B14390720
CAS No.: 89570-37-6
M. Wt: 240.26 g/mol
InChI Key: RAPLGDJEJUSUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione typically involves the reaction of 2-fluoroaniline with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiadiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2-fluorophenyl)methanamine
  • 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine
  • (3-Ethyl-4-fluorophenyl)methanamine

Uniqueness

4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione is unique due to its thiadiazolidine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89570-37-6

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

4-ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione

InChI

InChI=1S/C10H9FN2O2S/c1-2-12-9(14)13(16-10(12)15)8-6-4-3-5-7(8)11/h3-6H,2H2,1H3

InChI Key

RAPLGDJEJUSUEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(SC1=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.